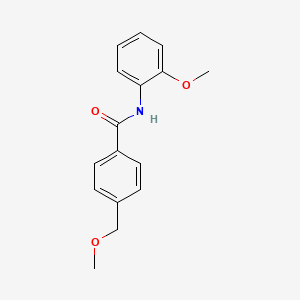
4-Methoxymethyl-N-(2-methoxyphenyl)benzamide
货号 B8670175
分子量: 271.31 g/mol
InChI 键: CUVUHHAPMSYCFH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US05728835
Procedure details


4-Chloromethyl-N-(2-methoxyphenyl)benzamide (138 mg, 0.50 mmol) was dissolved in a methanol-THF (1:1) mixture solution (6 ml) to which was subsequently added 10% sodium hydroxide aqueous solution (3 ml) at room temperature. After 14 hours of stirring at the same temperature, the reaction solution was subjected to 3 hours of ultrasonic treatment. After removing the organic solvent by evaporation, the resulting residue was extracted with methylene chloride and dried on anhydrous magnesium sulfate. After removing the solvent by evaporation, the resulting colorless oily material was purified by silica gel column chromatography (ether:hexane=1:2) to obtain 126 mg (92.9%) of the title compound in the form of colorless oil.
Name
4-Chloromethyl-N-(2-methoxyphenyl)benzamide
Quantity
138 mg
Type
reactant
Reaction Step One

Name
methanol THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
solution
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[CH:19]=[CH:18][C:6]([C:7]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[O:16][CH3:17])=[O:8])=[CH:5][CH:4]=1.[OH-].[Na+].CO.C1C[O:27][CH2:26]C1>>[CH3:26][O:27][CH2:2][C:3]1[CH:19]=[CH:18][C:6]([C:7]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[O:16][CH3:17])=[O:8])=[CH:5][CH:4]=1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
4-Chloromethyl-N-(2-methoxyphenyl)benzamide
|
|
Quantity
|
138 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClCC1=CC=C(C(=O)NC2=C(C=CC=C2)OC)C=C1
|
|
Name
|
methanol THF
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO.C1CCOC1
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After 14 hours of stirring at the same temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the reaction solution was subjected to 3 hours of ultrasonic treatment
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing the organic solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by evaporation
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resulting residue was extracted with methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried on anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting colorless oily material was purified by silica gel column chromatography (ether:hexane=1:2)
|
Outcomes


Product
Details
Reaction Time |
14 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCC1=CC=C(C(=O)NC2=C(C=CC=C2)OC)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 126 mg | |
| YIELD: PERCENTYIELD | 92.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

